molecular formula C19H15FN2O2S B11037425 3'-(4-fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11037425
M. Wt: 354.4 g/mol
InChI Key: FQCCEBDFZKFSAH-UHFFFAOYSA-N
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Description

3’-(4-fluorophenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorophenyl group and a thiazolidine ring in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-fluorophenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step reactions. One common method includes the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with various nucleophiles . The reaction conditions often involve the use of oxalyl chloride and Friedel-Crafts catalysts like aluminium trichloride .

Industrial Production Methods

Industrial production methods for such complex compounds are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-(4-fluorophenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has shown promise in various scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticoagulant activity.

    Biological Research: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: Its potential use in the synthesis of other biologically active compounds makes it valuable in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3’-(4-fluorophenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing blood clot formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-fluorophenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its spiro linkage, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity to biological targets, making it a more potent compound compared to its analogs.

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C19H15FN2O2S/c20-13-6-8-14(9-7-13)22-16(23)11-25-19(22)15-5-1-3-12-4-2-10-21(17(12)15)18(19)24/h1,3,5-9H,2,4,10-11H2

InChI Key

FQCCEBDFZKFSAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)N(C(=O)CS4)C5=CC=C(C=C5)F

Origin of Product

United States

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